molecular formula C31H33N3O B10931498 N-(1-benzylpiperidin-4-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

N-(1-benzylpiperidin-4-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B10931498
M. Wt: 463.6 g/mol
InChI Key: BJVZUVPEBRFUCT-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-4-PIPERIDYL)-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinoline core, a piperidine ring, and an isopropylphenyl group, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-4-PIPERIDYL)-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the quinoline intermediate.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using isopropylbenzene and an appropriate catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, using a carboxylic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the production of N4-(1-BENZYL-4-PIPERIDYL)-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-4-PIPERIDYL)-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline or piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-4-PIPERIDYL)-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(1-Benzyl-4-piperidyl)-2-(4-methylphenyl)-4-quinolinecarboxamide: Similar structure with a methyl group instead of an isopropyl group.

    N~4~-(1-Benzyl-4-piperidyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

N~4~-(1-BENZYL-4-PIPERIDYL)-2-(4-ISOPROPYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C31H33N3O

Molecular Weight

463.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C31H33N3O/c1-22(2)24-12-14-25(15-13-24)30-20-28(27-10-6-7-11-29(27)33-30)31(35)32-26-16-18-34(19-17-26)21-23-8-4-3-5-9-23/h3-15,20,22,26H,16-19,21H2,1-2H3,(H,32,35)

InChI Key

BJVZUVPEBRFUCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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